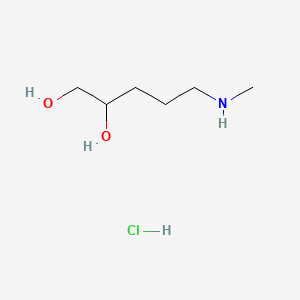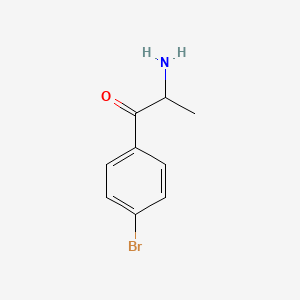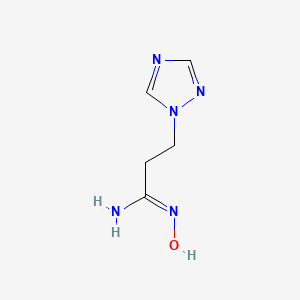
2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid is a complex organic compound featuring both amino and pyrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a pyrazole derivative followed by amination and subsequent functional group transformations. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the molecule or alter its reactivity.
Substitution: Commonly involves replacing one functional group with another, often using halogenation or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylhexanoic acid: Lacks the pyrazole group, making it less versatile in certain reactions.
5-Methyl-1h-pyrazole-1-yl derivatives: These compounds share the pyrazole moiety but differ in their side chains and functional groups.
Uniqueness
The presence of both amino and pyrazole groups in 2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid provides unique reactivity and potential for diverse applications. This dual functionality allows for more complex interactions and transformations compared to similar compounds.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-amino-2-methyl-6-(5-methylpyrazol-1-yl)hexanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-9-5-7-13-14(9)8-4-3-6-11(2,12)10(15)16/h5,7H,3-4,6,8,12H2,1-2H3,(H,15,16) |
InChI Key |
PXZKBYFQNQCAPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCCCC(C)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


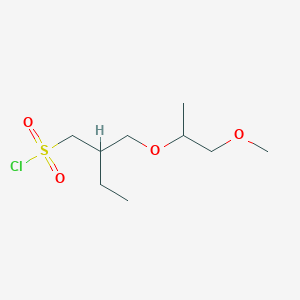
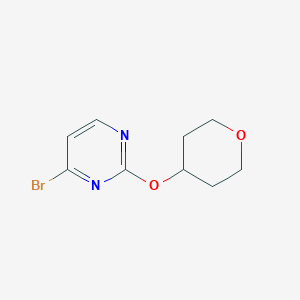
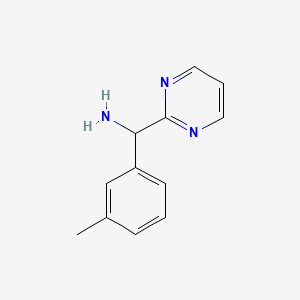
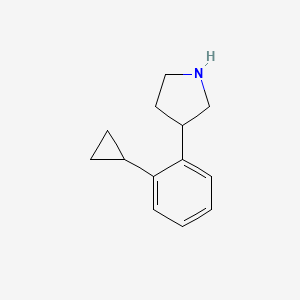
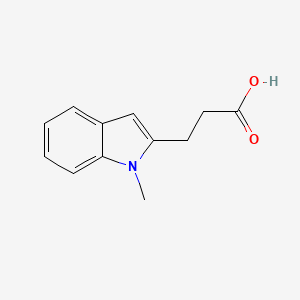

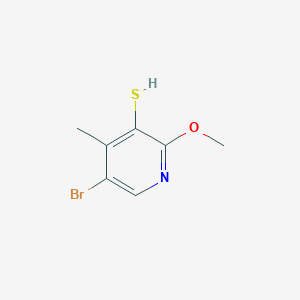
![3-[2-(Methylsulfanyl)phenyl]propan-1-ol](/img/structure/B13622578.png)


